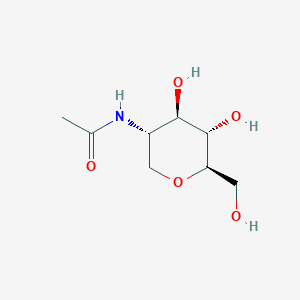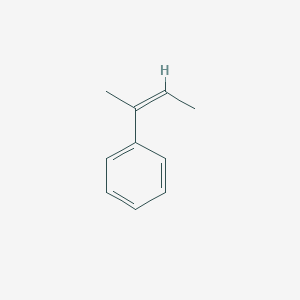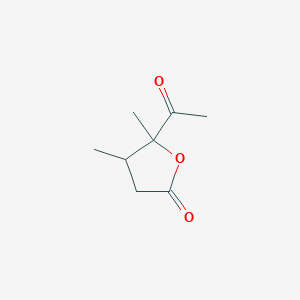
5-Acetyl-4,5-dimethyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-4,5-dimethyloxolan-2-one, also known as DMDO, is a cyclic organic compound that has gained significant attention in the scientific community due to its unique chemical properties. DMDO is a versatile reagent that can be used for various chemical reactions, making it an essential tool in organic synthesis.
Mechanism Of Action
5-Acetyl-4,5-dimethyloxolan-2-one acts as an oxidizing agent in chemical reactions. It has a high oxidation potential, which allows it to oxidize a wide range of organic compounds. 5-Acetyl-4,5-dimethyloxolan-2-one can selectively oxidize aldehydes and ketones to carboxylic acids, and it can also oxidize alkenes to epoxides. The mechanism of action of 5-Acetyl-4,5-dimethyloxolan-2-one involves the transfer of an oxygen atom to the substrate, resulting in the formation of an intermediate that can undergo further reactions.
Biochemical And Physiological Effects
5-Acetyl-4,5-dimethyloxolan-2-one has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not considered to be a significant risk to human health. 5-Acetyl-4,5-dimethyloxolan-2-one is metabolized in the liver and excreted in the urine.
Advantages And Limitations For Lab Experiments
5-Acetyl-4,5-dimethyloxolan-2-one has several advantages for lab experiments. It is a stable and easy-to-handle reagent that can be stored for extended periods without significant degradation. 5-Acetyl-4,5-dimethyloxolan-2-one is also a selective oxidizing agent, which allows for the preparation of specific compounds without affecting other functional groups. However, 5-Acetyl-4,5-dimethyloxolan-2-one has some limitations, such as its high cost and the potential for explosive decomposition if not handled properly.
Future Directions
5-Acetyl-4,5-dimethyloxolan-2-one has significant potential for future research and development. One area of interest is the use of 5-Acetyl-4,5-dimethyloxolan-2-one in the synthesis of natural products and pharmaceuticals. 5-Acetyl-4,5-dimethyloxolan-2-one can be used to prepare complex molecules that are difficult to synthesize using traditional methods. Additionally, 5-Acetyl-4,5-dimethyloxolan-2-one can be used in the development of new materials, such as polymers and nanomaterials. Further research is needed to explore the full potential of 5-Acetyl-4,5-dimethyloxolan-2-one in various fields of science and technology.
Conclusion
In conclusion, 5-Acetyl-4,5-dimethyloxolan-2-one is a versatile reagent that has numerous applications in scientific research. Its unique chemical properties make it an essential tool in organic synthesis, and its potential for future research and development is significant. The synthesis method of 5-Acetyl-4,5-dimethyloxolan-2-one is simple, and it has a low toxicity profile. However, its high cost and potential for explosive decomposition must be considered when handling it in the lab. Further research is needed to explore the full potential of 5-Acetyl-4,5-dimethyloxolan-2-one in various fields of science and technology.
Synthesis Methods
5-Acetyl-4,5-dimethyloxolan-2-one can be synthesized through a simple two-step procedure. The first step involves the condensation of acetic anhydride and 2,4-pentanedione in the presence of a base such as sodium hydroxide. The resulting product, 5-acetyl-4,5-dimethyl-2-cyclohexen-1-one, is then oxidized using hydrogen peroxide and acetic acid to yield 5-Acetyl-4,5-dimethyloxolan-2-one.
Scientific Research Applications
5-Acetyl-4,5-dimethyloxolan-2-one has numerous applications in scientific research. It is commonly used as a reagent in organic synthesis for the preparation of various organic compounds. 5-Acetyl-4,5-dimethyloxolan-2-one can also be used as an oxidant in the synthesis of natural products, such as steroids and terpenes. Additionally, 5-Acetyl-4,5-dimethyloxolan-2-one has been used in the synthesis of pharmaceuticals, agrochemicals, and materials science.
properties
CAS RN |
147721-42-4 |
|---|---|
Product Name |
5-Acetyl-4,5-dimethyloxolan-2-one |
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
5-acetyl-4,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C8H12O3/c1-5-4-7(10)11-8(5,3)6(2)9/h5H,4H2,1-3H3 |
InChI Key |
OHKMDUGAFSPBOP-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)OC1(C)C(=O)C |
Canonical SMILES |
CC1CC(=O)OC1(C)C(=O)C |
synonyms |
2(3H)-Furanone, 5-acetyldihydro-4,5-dimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





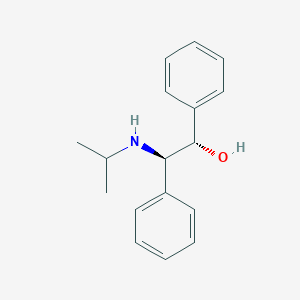
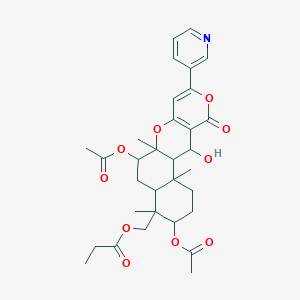

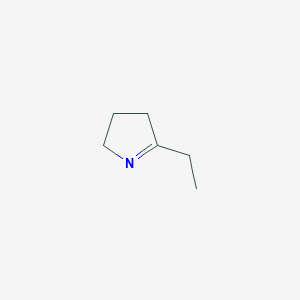
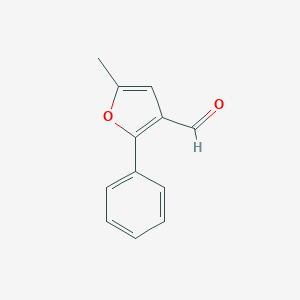
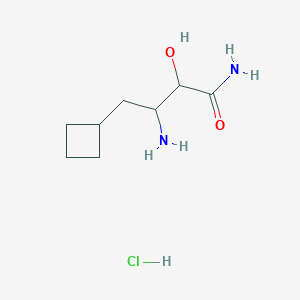

![6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol](/img/structure/B127623.png)
![2-Chloro-1-(2,3-dihydrobenzo[b][1,4]dithiin-6-yl)ethanone](/img/structure/B127624.png)
![(5Z)-5-[(2Z)-2-[1-[(E)-6,7-dihydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B127627.png)
